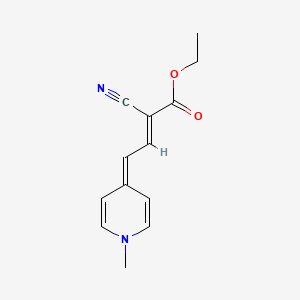
ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-4-(1-methyl-4-pyridinylidene)-2-butenoic acid ethyl ester is a fatty acid ester.
Aplicaciones Científicas De Investigación
1. Crystal Packing Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a related compound, has been shown to utilize rare N⋯π interactions in its crystal packing, forming a zigzag double-ribbon structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).
2. Coenzyme NADH Model Reactions
In studies involving coenzyme NADH models, ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate (a variant of the compound ) has been used to investigate novel reaction pathways. This contributes to our understanding of complex organic reactions and could have implications in biochemistry and pharmaceutical research (Fang, Liu, Wang, & Ke, 2006).
3. Synthesis of Trifluoromethylpyrrolidines
Ethyl (E)-4,4,4-trifluorobut-2-enoate, another related compound, has been used in the synthesis of trifluoromethylpyrrolidines through cycloaddition with metallo-azomethine ylides. This showcases its application in the synthesis of novel organic compounds (Bonnet-Delpon, Chennoufi, & Rock, 2010).
4. Synthesis of Quinoline Derivatives
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, similar in structure to the compound , have been utilized in the synthesis of quinoline derivatives. This could have implications in the development of new pharmaceuticals (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).
5. Asymmetric Synthesis of Alkaloids
Research has also been conducted on the asymmetric intramolecular Michael reaction of compounds like ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate, which is structurally similar to the compound , for the synthesis of chiral building blocks in alkaloid synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).
Propiedades
Número CAS |
57681-49-9 |
|---|---|
Nombre del producto |
ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate |
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-4-(1-methylpyridin-4-ylidene)but-2-enoate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12(10-14)5-4-11-6-8-15(2)9-7-11/h4-9H,3H2,1-2H3/b12-5+ |
Clave InChI |
AXXFEWVWZFNYQV-LFYBBSHMSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C=C1C=CN(C=C1)C)/C#N |
SMILES |
CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N |
SMILES canónico |
CCOC(=O)C(=CC=C1C=CN(C=C1)C)C#N |
Otros números CAS |
57681-49-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



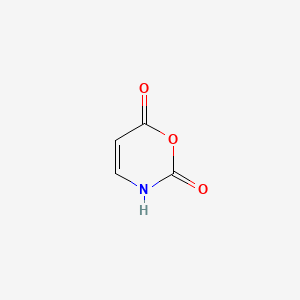
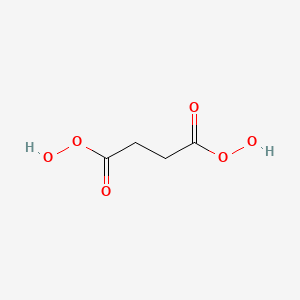
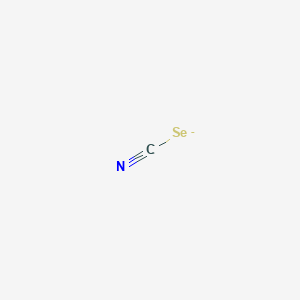
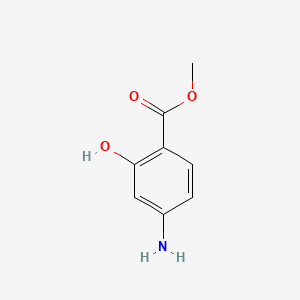
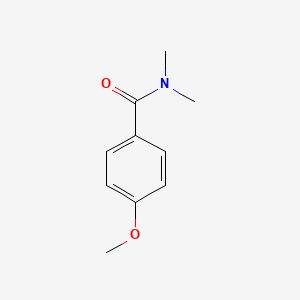

![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
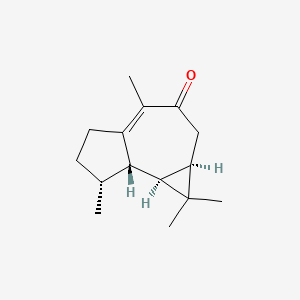
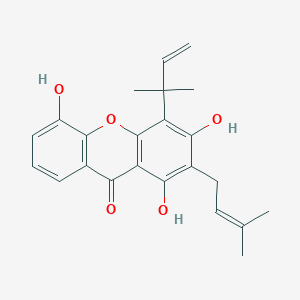
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1200287.png)
![8-[(1-Cyclohexyl-5-tetrazolyl)methyl]-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1200288.png)
![(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]methanone](/img/structure/B1200290.png)
![2-[3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-quinoxalin-2-yl]-N-phenyl-acetamide](/img/structure/B1200291.png)